![molecular formula C14H12O2SSe2 B12566832 [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol CAS No. 200508-92-5](/img/structure/B12566832.png)
[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol: is an organic compound that features a unique structure combining thiene and selenophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol typically involves the cyclization of terminal alkynes with elemental selenium. This reaction is catalyzed by copper and proceeds via a [2+2+1] cyclization mechanism . The reaction conditions are mild, and the process is highly regioselective, ensuring the formation of the desired product with high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure consistency and purity of the product, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiene or selenophene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could produce alcohols or thiols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: The compound’s potential biological applications are still under investigation. Its ability to interact with biological molecules could make it useful in drug development or as a probe in biochemical studies.
Industry: In industry, this compound could be used in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mécanisme D'action
The mechanism by which [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol exerts its effects involves its interaction with molecular targets through its thiene and selenophene rings. These interactions can influence various pathways, depending on the specific application. For example, in organic electronics, the compound’s structure allows it to participate in charge transfer processes, enhancing the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Thienylmethanol: Similar in structure but lacks the selenophene rings.
Selenophenylmethanol: Contains selenophene rings but lacks the thiene rings.
Thienylselenophene: Combines thiene and selenophene rings but does not have the dimethanol functionality.
Uniqueness: [Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol is unique due to its combination of thiene and selenophene rings with dimethanol functionality. This unique structure imparts specific electronic and chemical properties that are not found in similar compounds, making it valuable for specialized applications in materials science and organic electronics.
Propriétés
Numéro CAS |
200508-92-5 |
|---|---|
Formule moléculaire |
C14H12O2SSe2 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
[5-[5-[5-(hydroxymethyl)selenophen-2-yl]thiophen-2-yl]selenophen-2-yl]methanol |
InChI |
InChI=1S/C14H12O2SSe2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 |
Clé InChI |
KCDSHLZOSKKQJM-UHFFFAOYSA-N |
SMILES canonique |
C1=C([Se]C(=C1)C2=CC=C(S2)C3=CC=C([Se]3)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



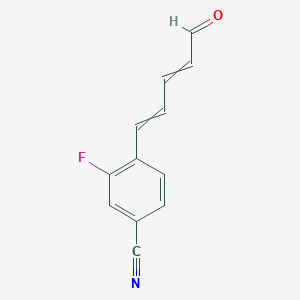
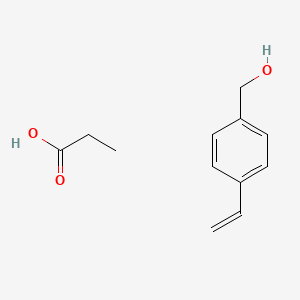
methyl}phosphonic acid](/img/structure/B12566762.png)
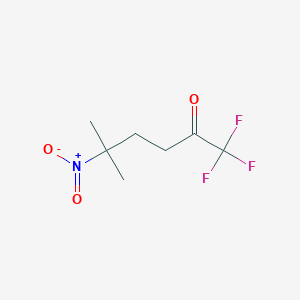
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
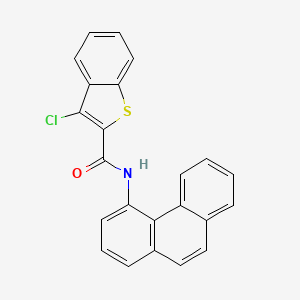
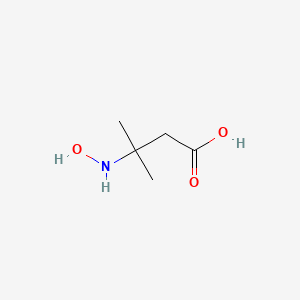

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
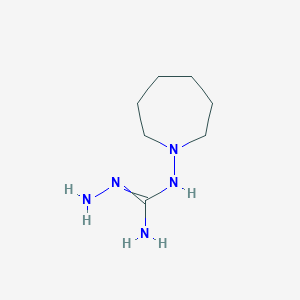
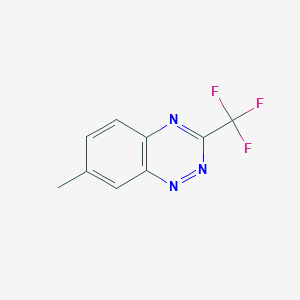
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
